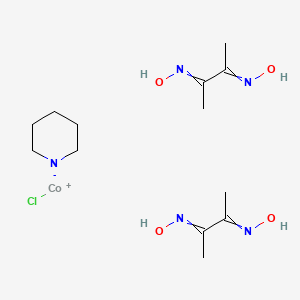
chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide is a complex chemical compound that features a cobalt ion coordinated with a hydroxylamine derivative and a piperidine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide typically involves the coordination of cobalt chloride with N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine and piperidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the cobalt ion. The general steps are as follows:
- Dissolve cobalt chloride in a suitable solvent such as ethanol or methanol.
- Add N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine to the solution and stir under an inert atmosphere.
- Introduce piperidine to the reaction mixture and continue stirring.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions
Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand or by changing the solvent.
Major Products
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide is studied for its potential as a metallodrug. The cobalt center can interact with biological molecules, potentially leading to therapeutic applications.
Medicine
The compound’s ability to interact with biomolecules makes it a candidate for drug development, particularly in the field of cancer therapy. Its coordination chemistry can be exploited to design drugs that target specific cellular pathways.
Industry
In industrial applications, this compound is used in the development of advanced materials, including catalysts for chemical manufacturing and components for electronic devices.
Mechanism of Action
The mechanism by which chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide exerts its effects involves the coordination of the cobalt center with target molecules. This coordination can alter the electronic properties of the target, leading to changes in reactivity or biological activity. The molecular targets and pathways involved depend on the specific application, but often include enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- Chlorocobalt(1+);N-(2-hydroxyiminopropan-2-ylidene)hydroxylamine;piperidin-1-ide
- Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;morpholin-1-ide
Uniqueness
Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide is unique due to its specific ligand environment, which provides distinct electronic and steric properties. These properties can lead to different reactivity and selectivity compared to similar compounds, making it valuable for specialized applications in catalysis and drug development.
Properties
IUPAC Name |
chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N.2C4H8N2O2.ClH.Co/c1-2-4-6-5-3-1;2*1-3(5-7)4(2)6-8;;/h1-5H2;2*7-8H,1-2H3;1H;/q-1;;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXQEQFAVFPUEP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.C1CC[N-]CC1.Cl[Co+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClCoN5O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














